1-(4-aMino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride)
Description
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) is a piperidine derivative featuring a phenyl ring substituted with an amino group at the 4-position and an ethoxy group at the 3-position. The compound’s piperidin-4-ol backbone is a common structural motif in medicinal chemistry, often associated with receptor binding and modulation .
The synthesis of related piperidin-4-ol compounds, such as Fenspiride hydrochloride, involves cyclization of intermediates like 4-aminomethyl-1-(2-phenylethyl)-piperidin-4-ol using aqueous ammonia, which avoids hazardous reagents like sodium azide or palladium catalysts .
Properties
IUPAC Name |
1-(4-amino-3-ethoxyphenyl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-2-17-13-9-10(3-4-12(13)14)15-7-5-11(16)6-8-15;/h3-4,9,11,16H,2,5-8,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFGDCMPZBFZIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N2CCC(CC2)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-amino-3-ethoxybenzaldehyde and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Chemical Reactions Analysis
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Scientific Research Applications
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Mechanism of Action
The mechanism of action of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 1-(4-amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) and structurally related piperidin-4-ol derivatives:
Key Observations:
Substituent Effects: Ethoxy vs. Amino Group: The 4-amino substituent (common in Fenspiride analogs) is critical for hydrogen bonding in receptor interactions .
Receptor Specificity: The naphthalenyloxy-quinolinyl analog () demonstrates high 5-HT1F selectivity (Ki = 11 nM), while the target compound’s ethoxy-amino substituents may confer distinct receptor profiles (e.g., serotonin or adrenergic receptors) .
Synthesis and Scalability :
- The use of aqueous ammonia in Fenspiride synthesis () avoids explosive reagents (e.g., nitromethane), suggesting safer production routes for the target compound .
Commercial Viability: 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) is available at research-scale pricing (€211/g), comparable to other piperidin-4-ol derivatives (e.g., €221/g for sulfonate analogs) .
Biological Activity
1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride) is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C13H21ClN2O2
- Molecular Weight : Approximately 272.77 g/mol
- CAS Number : 2070014-79-6
The compound features a piperidine ring with an amino group and an ethoxyphenyl moiety, enhancing its solubility and stability in various environments, which is crucial for biological activity .
The primary biological activity of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol is attributed to its interaction with specific receptors and enzymes:
Target Receptors
- Chemokine Receptor CCR5 : The compound acts as an antagonist to the CCR5 receptor, which plays a critical role in HIV entry into host cells. By inhibiting this receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of infection.
Biochemical Pathways
Upon binding to the CCR5 receptor, 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol inhibits downstream signaling pathways associated with this receptor. This action modulates various cellular processes, including gene expression and cellular metabolism, impacting overall cell function.
Biological Activities
Research indicates several biological activities associated with this compound:
- Antiviral Activity : As mentioned, it inhibits HIV entry by blocking CCR5 receptors.
- Antidepressant Effects : Preliminary studies suggest potential antidepressant properties through modulation of neurotransmitter systems.
- Cellular Modulation : The compound influences cell signaling pathways and metabolic processes, which can lead to alterations in cellular behavior and responses.
Pharmacokinetics
The pharmacokinetic profile of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol indicates:
- High gastrointestinal absorption.
- Likely substrate for P-glycoprotein, suggesting it may be actively transported out of cells.
Comparative Analysis
To better understand the unique features of 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol (hydrochloride), it can be compared to similar compounds:
| Compound Name | Structural Differences | Unique Properties |
|---|---|---|
| 1-(4-Amino-3-methoxyphenyl)piperidin-4-ol (hydrochloride) | Methoxy group instead of ethoxy | Different solubility and biological activity |
| 1-(4-Amino-3-propoxyphenyl)piperidin-4-ol (hydrochloride) | Propoxy group instead of ethoxy | Potentially altered pharmacokinetics |
| 1-(4-Amino-piperidin-4-ol) | Lacks ethoxy substitution | Simplified structure may affect activity |
This table illustrates how structural variations influence the pharmacological profiles and potential applications of these compounds.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of this compound:
- Antiviral Efficacy : A study demonstrated that compounds targeting CCR5 significantly reduced viral load in vitro, suggesting potential for therapeutic use against HIV.
- Antidepressant Potential : Research exploring the modulation of neurotransmitters indicated that the compound could lead to increased serotonin levels, which are often associated with antidepressant effects.
- Metabolic Stability : Investigations into the metabolic pathways revealed that modifications to the compound could enhance its stability and efficacy in vivo, paving the way for future drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
